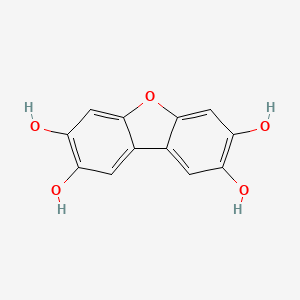
2-Oxooctahydro-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxooctahydrobenzofuran-3-carboxamide is a heterocyclic compound that features a furan ring fused with a cyclohexane ring and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxooctahydrobenzofuran-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-hydroxy-3H-benzofuran-2-one with amines in the presence of catalysts such as anhydrous zinc chloride and mercaptoacetic acid in dioxane . This reaction facilitates the formation of the carboxamide group.
Industrial Production Methods
Industrial production of 2-Oxooctahydrobenzofuran-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxooctahydrobenzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The carboxamide group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
2-Oxooctahydrobenzofuran-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Oxooctahydrobenzofuran-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can disrupt biological pathways, leading to therapeutic effects in medicinal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-2-carboxamides: These compounds share a similar carboxamide group and exhibit strong enzyme inhibitory properties.
Benzofuran derivatives: These compounds have a similar furan ring structure and are known for their biological activities.
Uniqueness
2-Oxooctahydrobenzofuran-3-carboxamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
13134-09-3 |
|---|---|
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C9H13NO3/c10-8(11)7-5-3-1-2-4-6(5)13-9(7)12/h5-7H,1-4H2,(H2,10,11) |
Clé InChI |
VNELTPNAGLOGGS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(C(=O)O2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
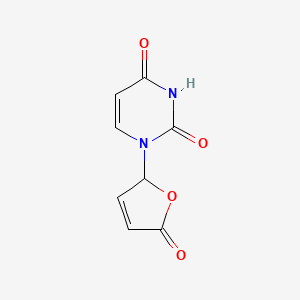
![2H-Azuleno[1,2-c]pyrrole](/img/structure/B12906269.png)
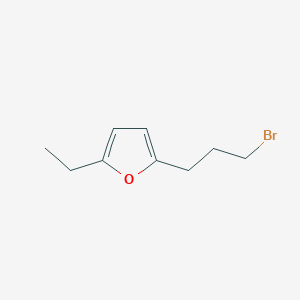
![3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12906275.png)
![2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12906282.png)
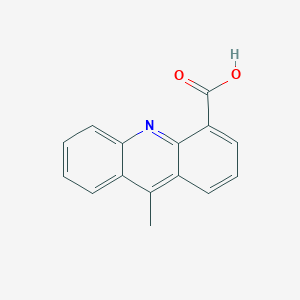
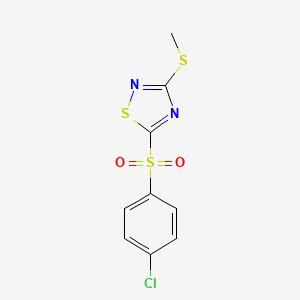
![2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B12906294.png)
